3-Acetamido-5-hydroxybenzoic Acid

Descripción general

Descripción

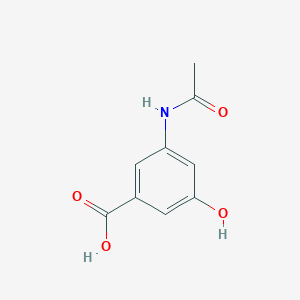

3-Acetamido-5-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of an acetamido group and a hydroxyl group attached to a benzoic acid core

Mecanismo De Acción

Target of Action

The primary target of 3-Acetamido-5-hydroxybenzoic Acid is the Neuraminidase enzyme found in the Influenza A virus . This enzyme plays a crucial role in the life cycle of the virus, facilitating its release from the host cell after replication .

Mode of Action

The compound interacts with its target, the Neuraminidase enzyme, by binding to it . .

Análisis Bioquímico

Biochemical Properties

3-Acetamido-5-hydroxybenzoic Acid is known to interact with various enzymes and proteins. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been shown to interact with cyclooxygenase 2 (COX-2), a key enzyme involved in inflammation . The compound’s selectivity over COX-2 is increased by modifying the acetamide moiety .

Cellular Effects

The cellular effects of this compound are primarily related to its interaction with COX-2. In vivo studies have shown that derivatives of 5-acetamido-2-hydroxy benzoic acid exhibit anti-nociceptive activity, suggesting a potential role in pain management .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and potential changes in gene expression. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been shown to have a strong binding affinity with the COX-2 receptor . This interaction is believed to contribute to the compound’s anti-nociceptive effects .

Dosage Effects in Animal Models

For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been shown to exhibit anti-nociceptive activity in animal models .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-5-hydroxybenzoic acid typically involves the acetylation of 5-amino-2-hydroxybenzoic acid. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride as the acylating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate, and solvents like water or ethyl acetate are commonly used .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Análisis De Reacciones Químicas

Types of Reactions: 3-Acetamido-5-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Acetamido-5-hydroxybenzoic acid has several applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) with improved activity and reduced side effects.

Materials Science: The compound can be used as a monomer for producing nitrogen-containing polymers.

Biological Studies: It is utilized in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Comparación Con Compuestos Similares

- 5-Acetamido-2-hydroxybenzoic acid

- 3,5-Dihydroxybenzoic acid

- Salicylic acid

Comparison: 3-Acetamido-5-hydroxybenzoic acid is unique due to the presence of both an acetamido group and a hydroxyl group on the benzoic acid core. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application in medicinal chemistry .

Actividad Biológica

3-Acetamido-5-hydroxybenzoic acid (also known as 5-acetamido-2-hydroxybenzoic acid) is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammatory effects. This article will delve into its biological activity, synthesizing findings from various studies, including pharmacokinetics, toxicity assessments, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its hydroxyl and acetamido functional groups attached to a benzoic acid backbone. The presence of these functional groups contributes to its biological activity, particularly through interactions with various biological targets.

Analgesic Activity

Recent studies have demonstrated significant analgesic properties of this compound. In vivo tests using animal models have shown that this compound exhibits both central and peripheral anti-nociceptive effects.

- Central Analgesic Activity : The compound has been tested in hot plate assays, where it demonstrated a notable reduction in pain response. The effective dose (ED50) was found to be approximately 4.95 mg/kg, indicating a potent analgesic effect compared to traditional analgesics like acetaminophen .

- Peripheral Analgesic Activity : In writhing tests induced by acetic acid, the compound showed a significant reduction in writhing behavior, suggesting effective peripheral analgesia .

Anti-inflammatory Effects

In addition to its analgesic properties, this compound has demonstrated anti-inflammatory effects. It was evaluated using the formalin test, where it reduced inflammation during the inflammatory phase but showed limited efficacy in the neurogenic phase .

Pharmacokinetics and Toxicity

Pharmacokinetic Studies : Computational studies have indicated that derivatives of this compound exhibit favorable pharmacokinetic properties, including good oral bioavailability and adequate blood-brain barrier permeability. These properties suggest potential for central nervous system (CNS) activity .

Toxicity Assessments : Acute toxicity studies conducted according to OECD guidelines revealed no fatalities at doses up to 5000 mg/kg. This positions this compound as a relatively safe compound compared to other analgesics like acetylsalicylic acid (LD50 = 1500 mg/kg) and acetaminophen (LD50 = 1944 mg/kg) .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

- Study on Analgesia : A study conducted at the Federal University of Pará assessed the anti-nociceptive properties through various pain models. Results indicated that the compound significantly alleviated pain in both central and peripheral models, outperforming traditional analgesics in certain tests .

- Formulation Development : Researchers are exploring formulations combining this compound with other bioactive agents to enhance therapeutic efficacy while minimizing side effects associated with higher doses of conventional pain relievers .

Summary of Biological Activities

The table below summarizes key findings regarding the biological activities of this compound:

Propiedades

IUPAC Name |

3-acetamido-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-7-2-6(9(13)14)3-8(12)4-7/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODIZPWEHTVDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.